2-Phenyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“2-Phenyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C13H10N2 . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-1H-pyrrolo[2,3-c]pyridine” consists of a pyrrolopyridine core with a phenyl group attached . The InChI string is InChI=1S/C13H10N2/c1-2-4-10 (5-3-1)13-8-11-9-14-7-6-12 (11)15-13/h1-9,15H
.
Chemical Reactions Analysis
The chemical reactions involving “2-Phenyl-1H-pyrrolo[2,3-c]pyridine” are not well-documented. However, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Physical And Chemical Properties Analysis
The molecular weight of “2-Phenyl-1H-pyrrolo[2,3-c]pyridine” is 194.23 g/mol . It has a XLogP3 of 3.6, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count .
Scientific Research Applications
Cancer Therapeutics: FGFR Inhibition
2-Phenyl-1H-pyrrolo[2,3-c]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with various types of cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs is, therefore, an attractive strategy for cancer therapy. Compounds derived from this scaffold have shown to inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for drug development .
Anticancer Activity: Colchicine-Binding Site Inhibition
Research has also explored the use of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives as colchicine-binding site inhibitors . These inhibitors can disrupt the process of microtubule assembly, which is essential for cell division. By targeting this site, these compounds exhibit potent anticancer activities, offering a potential pathway for the development of new anticancer drugs .
Kinase Inhibitory Activity
The 2-Phenyl-1H-pyrrolo[2,3-c]pyridine scaffold has been utilized to develop inhibitors for various kinases. For instance, derivatives of this compound have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), which is involved in the Wnt signaling pathway and is implicated in colorectal cancer . These inhibitors show potential for treating diseases where kinase activity is dysregulated.
Synthetic Methodology Development
This compound has been used in the development of synthetic methodologies for creating new chemical entities. For example, the treatment of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine with specific reagents can lead to ring-expansion reactions, producing a variety of unexpected and novel products . These methodologies are valuable for expanding the diversity of chemical libraries in drug discovery.
Biological Activity Profiling
Derivatives of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine have been profiled for a range of biological activities. They have shown promise in antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities . This broad spectrum of biological activity makes it an attractive scaffold for further exploration in medicinal chemistry.
Drug Discovery and Lead Optimization
The 2-Phenyl-1H-pyrrolo[2,3-c]pyridine structure serves as a valuable scaffold in drug discovery and lead optimization processes. Its low molecular weight and the ability to bind to key biological targets make it an appealing lead compound for optimization in the quest for new therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
2-Phenyl-1H-pyrrolo[2,3-c]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS-MEK-ERK, PLCγ, and PI3K-Akt is inhibited by 2-Phenyl-1H-pyrrolo[2,3-c]pyridine .
Result of Action
In vitro, 2-Phenyl-1H-pyrrolo[2,3-c]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
The safety and hazards of “2-Phenyl-1H-pyrrolo[2,3-c]pyridine” are not well-documented. However, similar compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .
Future Directions
properties
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)15-12/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSALELMHSRVFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467225 | |
Record name | 2-Phenyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
2922-07-8 | |
Record name | 2-Phenyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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